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Compound of Interest

Compound Name: 5-Benzyl-1,3-thiazol-2-amine

Cat. No.: B111427

An In-depth Technical Guide to the Spectroscopic Data of 5-Benzyl-1,3-thiazol-2-amine

This technical guide provides a comprehensive overview of the spectroscopic data for 5-
benzyl-1,3-thiazol-2-amine, a molecule of interest to researchers, scientists, and drug
development professionals. Due to the limited availability of directly published experimental
spectra for this specific compound, this guide combines available data with predicted values
based on the analysis of structurally similar compounds. The information is presented to
facilitate the identification, characterization, and quality control of 5-benzyl-1,3-thiazol-2-amine
in a research and development setting.

Molecular Structure and Properties

e |[UPAC Name: 5-benzyl-1,3-thiazol-2-amine[1]

e Molecular Formula: CioH10N2S[1]

e Molecular Weight: 190.27 g/mol [1]

e Canonical SMILES: C1=CC=C(C=C1)CC2=CN=C(S2)N[1]

e InChlKey: FJIIMLXBJUVLMMN-UHFFFAQOYSA-N[1]

Spectroscopic Data
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The following sections summarize the nuclear magnetic resonance (NMR), infrared (IR), and
mass spectrometry (MS) data for 5-benzyl-1,3-thiazol-2-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a
molecule.

1H NMR (Proton NMR) Spectral Data (Predicted)

The predicted *H NMR spectrum of 5-benzyl-1,3-thiazol-2-amine in a suitable solvent (e.g.,
DMSO-ds) would exhibit the following signals:

Chemical Shift (8)

Multiplicity Number of Protons  Assignment
Ppm
) Aromatic-H (Phenyl
~7.35-7.20 Multiplet 5H ]
ring)
~7.10 Singlet 1H Thiazole-H4
~6.80 Broad Singlet 2H -NH:z
~4.00 Singlet 2H -CH:z- (Benzylic)

13C NMR (Carbon-13) Spectral Data (Predicted)

The predicted 3C NMR spectrum would show the following resonances:
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Chemical Shift (6) ppm

Assignment

~168 C2 (Thiazole, C-NH2)

~140 Quaternary C (Phenyl, C-CHz)
~135 C5 (Thiazole, C-CHz2)

~129 Aromatic CH (para)

~128 Aromatic CH (ortho/meta)
~126 Aromatic CH (ortho/meta)
~120 C4 (Thiazole, CH)

~35 -CH:z- (Benzylic)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted

characteristic IR absorption bands for 5-benzyl-1,3-thiazol-2-amine are listed below.

Wavenumber (cm—?) Intensity Assignment

) N-H stretch (primary amine)[2]
3450-3300 Medium

[3]

3100-3000 Medium Aromatic C-H stretch[2]
2950-2850 Medium Aliphatic C-H stretch
~1620 Strong C=N stretch (thiazole ring)
~1580 Medium N-H bend (primary amine)[3]
1495, 1450 Medium Aromatic C=C stretch[2]

) C-N stretch (aromatic amine)
~1340 Medium

[3]

Mass Spectrometry (MS)
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Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a compound. For 5-benzyl-1,3-thiazol-2-amine, soft ionization techniques like electrospray
ionization (ESI) are suitable.

m/z (mass-to-charge ratio)  Predicted Fragment lon Notes
191.06 [M+H]* Protonated molecular ion[4]
Loss of ammonia from the
174.03 [M-NHs]* _
molecular ion
Tropylium ion (benzyl
91.05 [C7HA]* by ( Y

fragment)

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis of 5-benzyl-1,3-thiazol-2-
amine are provided below. These are generalized protocols and may require optimization.

Synthesis: Hantzsch Thiazole Synthesis

A common method for synthesizing 2-aminothiazoles is the Hantzsch thiazole synthesis, which
involves the condensation of an a-haloketone with a thiourea.[5]

Materials:

3-bromo-1-phenylpropan-2-one

Thiourea

Ethanol

Sodium bicarbonate

Procedure:

e Dissolve equimolar amounts of 3-bromo-1-phenylpropan-2-one and thiourea in ethanol.
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» Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by thin-layer
chromatography (TLC).

» After completion, cool the reaction mixture to room temperature.

¢ Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until a
precipitate forms.

o Collect the solid product by vacuum filtration and wash with cold water.

o Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 5-
benzyl-1,3-thiazol-2-amine.

Spectroscopic Analysis

NMR Spectroscopy

o Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in about 0.7
mL of a deuterated solvent (e.g., DMSO-de or CDCIs) in an NMR tube.

o Data Acquisition: Acquire *H and 13C NMR spectra on a 400 MHz or higher field NMR
spectrometer.

» Data Processing: Process the raw data (Fourier transformation, phase correction, and
baseline correction) to obtain the final spectra.

IR Spectroscopy

o Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is
commonly used. Place a small amount of the solid sample directly on the ATR crystal.

o Data Acquisition: Record the IR spectrum over a range of 4000-400 cm™1.

e Background Subtraction: A background spectrum should be recorded and subtracted from
the sample spectrum to remove atmospheric and instrumental interferences.

Mass Spectrometry (LC-MS)
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e Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable
solvent like methanol or acetonitrile.

o Chromatography: Inject the sample into a liquid chromatography system coupled to a mass
spectrometer (LC-MS). A C18 column is typically used with a gradient elution of water and
acetonitrile containing a small amount of formic acid.

o Mass Analysis: Utilize an electrospray ionization (ESI) source in positive ion mode to
generate protonated molecules [M+H]*. Acquire mass spectra in full scan mode to determine
the molecular weight and in tandem MS (MS/MS) mode to study fragmentation patterns.

Workflow Diagrams

The following diagrams illustrate the general workflows for the synthesis and spectroscopic
characterization of 5-benzyl-1,3-thiazol-2-amine.

3-bromo-1-phenylpropan-2-one + Thiourea > H(aETE:ﬁ; 'T;;ﬁ:f)n P Neutralization & Precipitation | Recrystallization [—» 5-Benzyl-1,3-thiazol-2-amine

Click to download full resolution via product page

Caption: Synthetic workflow for 5-Benzyl-1,3-thiazol-2-amine.
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic data of 5-Benzyl-1,3-thiazol-2-amine
(NMR, IR, MS)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b111427#spectroscopic-data-of-5-benzyl-1-3-thiazol-
2-amine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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